molecular formula C13H24N2O2 B6180368 tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate CAS No. 852831-41-5

tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate

Cat. No.: B6180368
CAS No.: 852831-41-5
M. Wt: 240.34 g/mol
InChI Key: RRHDBWUZDZRKRZ-UHFFFAOYSA-N
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Description

tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is characterized by its spirocyclic structure, which includes a seven-membered ring fused to a five-membered ring containing a nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate involves several steps. One common method includes the reaction of 5-azaspiro[2.4]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

852831-41-5

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-7-ylmethyl)-N-methylcarbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15(4)8-10-7-14-9-13(10)5-6-13/h10,14H,5-9H2,1-4H3

InChI Key

RRHDBWUZDZRKRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CNCC12CC2

Purity

95

Origin of Product

United States

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